molecular formula C17H21N7O2 B4049837 N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea

Cat. No.: B4049837
M. Wt: 355.4 g/mol
InChI Key: XBCBXOHSEIUHHJ-UHFFFAOYSA-N
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Description

N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea is a useful research compound. Its molecular formula is C17H21N7O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.17567294 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel compounds with the structure of N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea and their potential biological activities, such as antimicrobial and cytotoxic effects, have been a subject of interest. These compounds are synthesized through reactions involving specific substituted amines and showcase promising antimicrobial activities against various bacterial strains. The cytotoxicity testing against cancer cell lines indicates that some synthesized compounds exhibit significant cytotoxicity, highlighting their potential in cancer research (Shankar et al., 2017).

Enzyme Inhibition and Anticancer Investigations

Another research application involves the synthesis of unsymmetrical 1,3-disubstituted ureas to investigate their enzyme inhibition and anticancer properties. This study demonstrates the potential of urea derivatives, including the specific structure of interest, in inhibiting various enzymes and exhibiting anticancer activities against prostate cancer cell lines. The findings suggest the significance of structural modifications to enhance biological activity and selectivity (Mustafa et al., 2014).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds containing 1,2,4-oxadiazole and triazole units have been explored for their potential applications in creating new materials with specific chemical properties. These studies focus on understanding the molecular structure and conformational dynamics of such compounds, which can contribute to the development of novel materials with tailored properties for various scientific applications (Iriepa & Bellanato, 2013).

Properties

IUPAC Name

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-11(2)24-12(3)19-16(22-24)21-17(25)18-10-15-20-14(23-26-15)9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,18,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBXOHSEIUHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C(C)C)NC(=O)NCC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Reactant of Route 2
Reactant of Route 2
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Reactant of Route 3
Reactant of Route 3
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Reactant of Route 4
Reactant of Route 4
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Reactant of Route 5
Reactant of Route 5
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Reactant of Route 6
Reactant of Route 6
N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.